molecular formula C12H4Cl4O2 B1682605 2,3,7,8-Tetrachlorodibenzo-p-dioxin CAS No. 1746-01-6

2,3,7,8-Tetrachlorodibenzo-p-dioxin

Cat. No.: B1682605
CAS No.: 1746-01-6
M. Wt: 322.0 g/mol
InChI Key: HGUFODBRKLSHSI-UHFFFAOYSA-N
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Description

2,3,7,8-Tetrachlorodibenzo-p-dioxin is a polychlorinated dibenzo-p-dioxin, commonly known as dioxin. It is a colorless to white crystalline solid with no distinguishable odor at room temperature. This compound is a persistent environmental pollutant and is known for its high toxicity. It is often formed as an unwanted byproduct in various industrial processes, such as the burning of organic materials and the production of herbicides .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3,7,8-Tetrachlorodibenzo-p-dioxin can be synthesized through several methods, including the condensation of chlorophenols. One common route involves the reaction of 2,4,5-trichlorophenol with sodium hydroxide under high-temperature conditions, leading to the formation of this compound .

Industrial Production Methods: In industrial settings, this compound is not intentionally produced but rather forms as a byproduct during the manufacture of chlorinated organic compounds, such as herbicides and disinfectants. The control of reaction conditions and the use of specific catalysts can minimize its formation .

Chemical Reactions Analysis

Types of Reactions: 2,3,7,8-Tetrachlorodibenzo-p-dioxin undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various chlorinated and non-chlorinated dibenzo-p-dioxins and dibenzofurans .

Scientific Research Applications

Toxicological Research

TCDD is primarily utilized in toxicological studies due to its potent effects on biological systems. Its applications include:

  • Mechanistic Studies : TCDD serves as a model compound for understanding the mechanisms of dioxin toxicity. It interacts with the aryl hydrocarbon receptor (AhR), leading to various biological responses, including alterations in gene expression and immune function .
  • Cancer Research : TCDD has been implicated in various cancers, including soft tissue sarcomas and lymphomas. Studies have utilized TCDD to investigate its carcinogenic potential and the pathways involved in tumor promotion . For instance, research has shown that TCDD can induce hepatic injury and influence tumor necrosis factor-alpha levels, which are critical in cancer progression .

Environmental Health Studies

TCDD's persistence in the environment makes it a subject of extensive research regarding its ecological impact:

  • Ecotoxicology : TCDD is studied for its effects on wildlife, particularly in aquatic ecosystems. Documented cases include its impact on fish and avian species in contaminated areas like the Great Lakes and St. Lawrence Estuary . The ecological risks associated with TCDD exposure are magnified when combined with other AhR agonists, necessitating comprehensive risk assessments .
  • Risk Assessment Models : Physiologically-based pharmacokinetic (PBPK) models have been developed to assess human exposure risks based on animal toxicity data. These models help translate findings from laboratory studies to potential human health risks associated with TCDD exposure .

Chemical Safety Assessments

In chemical safety evaluations, TCDD is used as a reference compound due to its well-characterized toxicological profile:

  • Screening for Toxicity : TCDD is employed in high-throughput screening methods to identify gene pathways related to chemical sensitivity or resistance. This approach aids in elucidating gene-environment interactions that contribute to toxicity .
  • Alternative Testing Methods : Recent advancements include using alternative testing methods such as in silico tools and virtual embryos to assess chemical safety. TCDD serves as a benchmark for validating these new methodologies .

Case Studies

Several notable case studies illustrate the applications of TCDD:

Study Focus Findings
Gilbertson & Fox (1977)EcotoxicologyDocumented high levels of TCDD in Great Lakes fish populations and associated health impacts.
U.S. EPA (1993)Risk AssessmentEstablished guidelines for assessing ecological risks from TCDD exposure in wildlife populations.
DeWitt & Blossom (2018)ImmunotoxicityInvestigated the immunotoxic effects of TCDD using animal models, highlighting its potential impact on immune response development .

Mechanism of Action

2,3,7,8-Tetrachlorodibenzo-p-dioxin exerts its effects primarily through the aryl hydrocarbon receptor. Upon binding to this receptor, the complex translocates to the nucleus, where it acts as a transcription factor, altering the expression of various genes. This can lead to a wide range of biological effects, including changes in metabolic pathways, immune responses, and cellular growth .

Comparison with Similar Compounds

2,3,7,8-Tetrachlorodibenzo-p-dioxin is one of the 75 structurally similar congeners in the group of compounds known as chlorinated dibenzo-p-dioxins. Similar compounds include:

  • 1,2,3,7,8-Pentachlorodibenzo-p-dioxin
  • 1,2,3,4,7,8-Hexachlorodibenzo-p-dioxin
  • 1,2,3,6,7,8-Hexachlorodibenzo-p-dioxin

Compared to these congeners, this compound is the most toxic and has been extensively studied for its adverse health effects. Its high affinity for the aryl hydrocarbon receptor and its persistence in the environment make it particularly hazardous .

Biological Activity

2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) is a highly toxic environmental contaminant classified as a persistent organic pollutant. Its biological activity is of significant concern due to its association with various health effects in humans and animals. This article reviews the pharmacokinetics, toxicological effects, and case studies related to TCDD, drawing from diverse research findings.

Pharmacokinetics of TCDD

TCDD is absorbed efficiently following subcutaneous injection, with studies indicating approximately 90% absorption after three days and 98% after five days . In a study involving rats, peak concentrations in the liver reached 4.7 ng/g wet weight after three days, while adipose tissue concentrations peaked at 0.82 ng/g after seven days. The half-life (T1/2) of TCDD in the liver was found to be 13.6 days , while in adipose tissue it was 24.5 days .

Table 1: Pharmacokinetics of TCDD

MeasurementLiver (ng/g)Adipose Tissue (ng/g)Half-Life (days)
Peak Concentration (3 Days)4.70.8213.6 (Liver)
Peak Concentration (7 Days)--24.5 (Adipose)

Toxicological Effects

TCDD exerts its toxic effects primarily through the aryl hydrocarbon receptor (AhR), leading to a range of biological activities including endocrine disruption and immunotoxicity.

Endocrine Disruption

Research indicates that TCDD can mimic thyroid hormones due to its planar structure and lateral halogens, impacting metabolic processes such as gluconeogenesis and body weight regulation. In female rats, exposure to high doses resulted in significant weight loss and decreased insulin-like growth factor-I (IGF-I) levels .

Neurotoxicity

TCDD has been shown to induce neurotoxicity by promoting premature senescence in neuronal cells. In studies with rat pheochromocytoma (PC12) and human neuroblastoma cells, TCDD exposure led to increased intracellular reactive oxygen species (ROS) production and cellular senescence markers .

Severe Intoxication Cases

A notable case study documented two women suffering from severe chloracne due to high-level TCDD exposure. One patient had an unprecedented blood fat concentration of 144,000 pg/g , resulting in severe skin lesions and systemic symptoms such as leukocytosis and anemia. The second patient exhibited milder symptoms despite also having significant exposure levels .

Risk Assessment Studies

Epidemiological studies have linked TCDD exposure to increased cancer risks, particularly soft-tissue sarcomas and lymphomas. A cohort study involving chemical workers indicated a positive correlation between serum TCDD levels and cancer mortality rates, leading to its classification as a probable human carcinogen by the EPA .

Table 2: Summary of Health Effects Associated with TCDD Exposure

Health EffectObserved Outcomes
SkinChloracne
HematologicalLeukocytosis, Anemia
EndocrineAltered thyroid hormone levels
CancerIncreased risk of soft-tissue sarcomas and lymphomas

Q & A

Basic Research Questions

Q. What are the standard analytical methods for detecting TCDD in environmental and biological samples?

Methodological Answer: The EPA Method 613 is widely used for TCDD detection in wastewater and environmental matrices. This protocol involves:

  • Sample preparation : Liquid-liquid extraction with methylene chloride, followed by silica gel cleanup to remove interfering compounds .
  • Instrumentation : High-resolution gas chromatography/mass spectrometry (HRGC/HRMS) with a fused silica capillary column (e.g., DB-5) to achieve parts-per-trillion sensitivity. Isotope dilution using ¹³C-labeled TCDD is recommended for quantification .
  • Validation : Calibration curves must include at least five concentration levels, and quality control requires spiked samples to verify recovery rates (70–130%) .

Q. What are the primary toxicological endpoints of TCDD exposure in animal models?

Methodological Answer: Key endpoints include:

  • Hepatic effects : Dose-dependent increases in serum alanine aminotransferase (ALT) and histopathological changes (e.g., fatty degeneration, necrosis) in rats and mice .
  • Immune toxicity : Thymic atrophy via Ca²⁺-mediated apoptosis in immature thymocytes, demonstrated using cycloheximide to inhibit protein synthesis and Ca²⁺-free media to block DNA fragmentation .
  • Dermal toxicity : Chloracne induction, validated in studies using hamsters and Rhesus monkeys .

Q. How is TCDD’s carcinogenic potential assessed in regulatory frameworks?

Methodological Answer: The EPA integrates data from:

  • Epidemiological studies : Cohort analyses of industrial accidents (e.g., Seveso, Italy) to correlate TCDD exposure with cancer incidence .
  • Bioassays : Two-year rodent studies showing hepatocellular carcinoma in mice at ≥0.1 µg/kg/day doses .
  • Mechanistic data : Ah receptor (AhR) activation, leading to dysregulation of cell cycle genes (e.g., Cyb5a, Glud) .

Advanced Research Questions

Q. How can researchers resolve contradictions in TCDD’s reproductive toxicity data across species?

Methodological Answer: Discrepancies (e.g., teratogenicity in rodents but limited human evidence) require:

  • Dose-response modeling : Compare NOAEL/LOAEL thresholds across species using allometric scaling .
  • In vitro assays : Human placental cell models (e.g., JEG-3) treated with TCDD to assess CYP1A1 induction and hormone disruption .
  • Epigenetic analysis : DNA methylation profiling in exposed populations (e.g., Vietnam veterans) to identify transgenerational effects .

Q. What methodologies quantify TCDD’s relative potency in complex mixtures (e.g., dioxin-like compounds)?

Methodological Answer: The TCDD Equivalence Factor (TEF) approach is used:

  • In vitro assays : AhR-mediated luciferase reporter gene assays (e.g., CALUX) to measure EC₅₀ values relative to TCDD .
  • Analytical chemistry : HRMS quantification of co-planar PCBs and furans, followed by summation of TEF-weighted concentrations .
  • Uncertainty analysis : Monte Carlo simulations to address variability in congener-specific toxicity data .

Q. What experimental designs elucidate TCDD’s formation pathways during combustion?

Methodological Answer:

  • Quantum chemical modeling : Density Functional Theory (DFT) to map free-radical pathways from precursors like 2,4,5-trichlorophenol. Key intermediates include dichlorophenoxyl radicals .
  • Laboratory simulations : Controlled pyrolysis of chlorophenols at 300–600°C, with GC/MS analysis to identify dioxin isomers .
  • Isotope tracing : Use ³⁷Cl-labeled compounds to track chlorine substitution patterns in reaction products .

Q. How can researchers mitigate matrix interference when measuring TCDD in adipose tissue?

Methodological Answer:

  • Cleanup protocols : Multi-step chromatography (e.g., acidic silica gel + Florisil) to remove lipids and co-extractives .
  • Internal standards : Deuterated TCDD (e.g., ²H₈-TCDD) for recovery correction during HRMS analysis .
  • Blind spikes : Include replicate samples spiked with known TCDD concentrations to validate extraction efficiency (>85%) .

Q. Data Contradiction Analysis

Q. Why do human epidemiological studies show weaker carcinogenicity signals compared to rodent models?

Methodological Answer:

  • Exposure misclassification : Human studies often rely on indirect biomarkers (e.g., serum lipid-adjusted TCDD), which may not reflect lifetime cumulative doses .
  • Species-specific AhR affinity : Human AhR has 10-fold lower binding affinity for TCDD than rodents, altering gene regulation thresholds .
  • Confounding factors : Co-exposure to other carcinogens (e.g., PAHs) in occupational cohorts complicates attribution .

Properties

IUPAC Name

2,3,7,8-tetrachlorodibenzo-p-dioxin
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InChI

InChI=1S/C12H4Cl4O2/c13-5-1-9-10(2-6(5)14)18-12-4-8(16)7(15)3-11(12)17-9/h1-4H
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InChI Key

HGUFODBRKLSHSI-UHFFFAOYSA-N
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Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)OC3=CC(=C(C=C3O2)Cl)Cl
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Molecular Formula

C12H4Cl4O2
Record name 2,3,7,8-TETRACHLORODIBENZO-P-DIOXIN (TCDD)
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DSSTOX Substance ID

DTXSID2021315
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Molecular Weight

322.0 g/mol
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Physical Description

2,3,7,8-tetrachlorodibenzo-p-dioxin (tcdd) appears as white crystals or tan crystalline powder. (NTP, 1992), Colorless to white, crystalline solid; [NIOSH], COLOURLESS-TO-WHITE NEEDLE-LIKE CRYSTALS., Colorless to white, crystalline solid. [Note: Exposure may occur through contact at previously contaminated worksites.]
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Boiling Point

Decomposes at 932 °F (NTP, 1992), Decomposes
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Flash Point

4 °C (39 °F) - closed cup
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Solubility

less than 1 mg/mL at 77 °F (NTP, 1992), In water, 2X10-4 mg/L at 25 °C, 1.4 g/L in ortho-dichlorobenzene; 0.72 g/L in chlorobenzene; 0.57 g/L in benzene; 0.37 g/L in chloroform; 0.11 g/L in acetone; 0.05 g/L in n-octanol; 0.01 g/L in methanol; 0.04 g/L in lard oil, Solubility in water: none, 0.00000002%
Record name 2,3,7,8-TETRACHLORODIBENZO-P-DIOXIN (TCDD)
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Density

1.8 g/cm³
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Vapor Pressure

6.4e-10 mmHg at 68 °F ; 0.0000000014 mmHg at 77 °F (NTP, 1992), 1.50X10-9 mm Hg at 25 °C, Vapor pressure at 25 °C: negligible, (77 °F): 0.000002 mmHg
Record name 2,3,7,8-TETRACHLORODIBENZO-P-DIOXIN (TCDD)
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Mechanism of Action

The LD50 value shows a positive log/log correlation with the lipid content of mammals. This is due to the high lipophilicity of the compound which, after entering the body, tends to partition into the lipid fraction, where it is prevented from reaching the target organs (liver, nervous system), and/or receptors. The main toxic effect in all animals is a loss of body weight (wasting syndrome) which is mainly contributed to loss of body fat; thus, animals having greater fat reserves are more resistant. Some similarities in the chemical structure of 2,3,7,8-TCDD and thyroid hormones suggest an influence on the thyroid physiology and thus on lipid metabolism, which would explain the wasting syndrome. ...The mediator of the toxicity of 2,3,7,8-TCDD is via Ah-receptor. Binding to this receptor is a precondition for most of the toxic action of 2,3,7,8-TCDD and related compounds. The ligand-receptor complex interacts in the cell nucleus with certain DNA sequences ('Ah locus' and other gene loci), to cause an increase in mRNA synthesis followed by a dose-related induction of various proteins, especially cytochrome P450-associated monooxygenases. The induction of enzymes is observed after both acute and chronic application of 2,3,7,8-TCDD. The receptor is principally localized in the liver, but is also found in other organs., The Ah receptor (AhR), a soluble cytosolic protein, mediates most of the toxic effects of 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) and related environmental contaminants. The mechanism of ligand-mediated AhR activation has been, in part, elucidated. The sequence of events following the binding of the AhR/AhR nuclear translocator protein (ARNT) heterodimer to dioxin response elements has yet to be completely understood. The role of coactivator, RIP140, in the modulation of transcriptional activity of AhR/ARNT heterodimer was examined. RIP140 enhanced TCDD-mediated, dioxin response element-driven reporter gene activity in three cell lines. ...These results demonstrate that the AhR recruits coactivators that are capable of enhancing transcription and, thus, the AhR may compete with steroid receptors for a common coactivator pool., To determine the molecular mechanisms underlying the "cross talk" between the activity of 2,3,7,8-tetra-chlorodibenzo-p-dioxin (TCDD), which binds to arylhydrocarbon receptor (AHR) and estradiol (E2)-liganded estrogen receptor (ER), ...the initial step of estrogen action, ligand binding to ER /was examined/. None of the AHR ligands tested, i.e. TCDD, benzo[a]pyrene, 3,3',4,4',5-pentachlorobiphenyl, beta-naphthoflavone, or alpha-naphthoflavone, bound to ER alpha. ...TCDD inhibited E2-activated reporter gene activity from a consensus /estrogen response element/ (ERE) and from EREs in the pS2, /progesterone receptor/ (PR), and Fos genes in transiently transfected MCF-7 human breast cancer cells. However, this inhibition was not reciprocal since E2 did not inhibit TCDD-stimulated luciferase activity from the CYP1A1 promoter in transiently transfected MCF-7 or human endometrial carcinoma HEC-1A cells.
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Color/Form

Colorless needles, Colorless to white, crystalline solid, Colorless liquid, Needles

CAS No.

1746-01-6
Record name 2,3,7,8-TETRACHLORODIBENZO-P-DIOXIN (TCDD)
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Record name 2,3,7,8-Tetrachlorodibenzo-p-dioxin
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Record name 2,3,7,8-Tetrachlorodibenzo-p-dioxin
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Record name 2,3,7,8-Tetrachlorodibenzo-p-dioxin
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Record name 2,3,7,8-tetrachlorodibenzo[b,e][1,4]dioxin
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Record name 2,3,7,8-TETRACHLORODIBENZO-P-DIOXIN
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Record name 2,3,7,8-TETRACHLORODIBENZO-P-DIOXIN
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Record name 2,3,7,8-TETRACHLORODIBENZO-p-DIOXIN
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Melting Point

563 °F (NTP, 1992), 305 °C, 305-306 °C, 581 °F
Record name 2,3,7,8-TETRACHLORODIBENZO-P-DIOXIN (TCDD)
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16244
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
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Record name 2,3,7,8-TETRACHLORODIBENZO-P-DIOXIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4151
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 2,3,7,8-TETRACHLORODIBENZO-p-DIOXIN
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1467
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Record name 2,3,7,8-Tetrachloro-dibenzo-p-dioxin
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2,3,7,8-Tetrachlorodibenzo-p-dioxin
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2,3,7,8-Tetrachlorodibenzo-p-dioxin
2,3,7,8-Tetrachlorodibenzo-p-dioxin
2,3,7,8-Tetrachlorodibenzo-p-dioxin
2,3,7,8-Tetrachlorodibenzo-p-dioxin

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